molecular formula C13H13FN2O B2579976 8-(5-fluoropyridine-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 2319804-21-0

8-(5-fluoropyridine-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2579976
CAS No.: 2319804-21-0
M. Wt: 232.258
InChI Key: DJYRLLJGXJSTJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(5-Fluoropyridine-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene is a sophisticated chemical compound designed for advanced pharmaceutical and life science research. It features the 8-azabicyclo[3.2.1]octane scaffold, a core structure prominent in tropane alkaloids and known for its significant biological activities . This scaffold is frequently investigated in neuroscience, for instance, as a key component in agonists targeting the alpha7 nicotinic acetylcholine receptor, which is a relevant target for cognitive deficits . The compound is functionalized with a 5-fluoropyridine-3-carbonyl group, a motif commonly found in active research compounds. Fluoropyridine derivatives are utilized in the development of various targeted agents, including inhibitors for enzymes like 11β-HSD1 for metabolic disease research and in the design of small-molecule ligands for diagnostic imaging . The specific molecular architecture of this compound, combining the constrained bicyclic system with the fluorinated heteroaromatic ring, makes it a valuable intermediate or pharmacological tool for researchers exploring new therapeutic agents for a range of conditions, including central nervous system disorders and cancer. It is also a crucial building block in method development for the enantioselective synthesis of complex nitrogen-containing bicyclic structures . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are responsible for conducting sufficient experimentation to determine the suitability and safety of this compound for their specific applications.

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-(5-fluoropyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O/c14-10-6-9(7-15-8-10)13(17)16-11-2-1-3-12(16)5-4-11/h1-2,6-8,11-12H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYRLLJGXJSTJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3=CC(=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(5-fluoropyridine-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting with the preparation of the fluoropyridine moiety. One common method involves the fluorination of pyridine derivatives using reagents such as potassium fluoride (KF) in dimethylformamide (DMF) at elevated temperatures . The bicyclic octene structure can be synthesized through intramolecular cyclization reactions, often catalyzed by Lewis acids or organocatalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process while maintaining stringent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

8-(5-Fluoropyridine-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: H2, Pd/C

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Kappa Opioid Receptor Antagonism

Research indicates that derivatives of 8-azabicyclo[3.2.1]octane, including this compound, exhibit potent antagonistic activity at the kappa opioid receptor (KOR). A study identified modifications leading to enhanced selectivity and potency against KOR, with one analog showing an IC50 value of 20 nM . This suggests potential applications in pain management and treatment of mood disorders.

TRPC6 Inhibition

The compound has been explored as a TRPC6 (transient receptor potential cation channel subfamily C member 6) inhibitor, which may have implications in treating chronic kidney disease and hypertension . The inhibition of TRPC6 has shown promise in reducing pathological conditions associated with excessive calcium influx in renal cells.

Neuroinflammation Imaging

Recent advancements in biomedical imaging techniques have identified kappa opioid receptors as potential targets for neuroinflammation imaging via positron emission tomography (PET). The unique binding properties of compounds like 8-(5-fluoropyridine-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene could facilitate the development of imaging agents for neurological disorders .

Case Studies

StudyFocusFindings
Antagonism Study Kappa Opioid ReceptorIdentified high potency and selectivity for KOR with IC50 values significantly lower than traditional opioids .
TRPC6 Inhibition Chronic Kidney DiseaseDemonstrated effective inhibition leading to reduced calcium influx in renal cells, potentially mitigating disease progression .
Neuroinflammation Imaging PET ImagingHighlighted the utility of kappa opioid receptor antagonists in enhancing imaging contrast for neuroinflammatory conditions .

Mechanism of Action

The mechanism of action of 8-(5-fluoropyridine-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with molecular targets such as enzymes and receptors. The fluoropyridine moiety can form strong interactions with active sites, while the bicyclic structure provides rigidity and specificity. These interactions can modulate biological pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Research Findings and Data

Binding Affinity Studies

  • Fluoropyridine Derivative: Demonstrated 10-fold higher affinity for α4β2 nAChRs compared to non-fluorinated analogs in vitro .
  • 8-Methyl-3-Phenyl Analog : Moderate affinity (IC50 = 120 nM) but poor selectivity between nAChR subtypes .

Metabolic Stability

  • The fluoropyridine group in the target compound reduces cytochrome P450-mediated oxidation, enhancing plasma half-life in rodent models .

Biological Activity

8-(5-Fluoropyridine-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene is a synthetic organic compound characterized by its unique bicyclic structure and the presence of a fluorinated pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a selective antagonist for certain receptors.

Chemical Structure and Properties

The compound's molecular formula is C16H17FN4OC_{16}H_{17}FN_{4}O with a molecular weight of 300.33 g/mol. Its structural features include:

  • Bicyclic Framework : The azabicyclo[3.2.1]octane structure contributes to the compound's conformational rigidity, which is beneficial for enhancing selectivity and potency in biological interactions.
  • Fluorinated Pyridine : The 5-fluoropyridine ring enhances lipophilicity and may influence the compound's binding properties to biological targets.

Research indicates that compounds similar to this compound exhibit potent activity as kappa opioid receptor antagonists. These receptors are involved in various physiological processes, including pain modulation and mood regulation.

Key Findings :

  • In a study involving 8-azabicyclo[3.2.1]octan derivatives, modifications led to compounds with significant kappa receptor antagonism, with IC50 values reported as low as 20 nM for certain analogs, indicating high potency .
  • The structure-activity relationship (SAR) studies demonstrated that specific substitutions on the bicyclic framework could enhance selectivity against other opioid receptors (mu and delta), which is crucial for minimizing side effects associated with opioid therapies .

Case Studies and Experimental Data

A notable case study involved the evaluation of various analogs derived from the 8-azabicyclo[3.2.1]octane framework, where researchers observed:

CompoundKappa IC50 (nM)Mu:Kappa RatioDelta:Kappa Ratio
Analog 6c2036415
Analog 1217293>174

These findings highlight the potential of these compounds in developing targeted therapies for conditions like chronic pain without the addictive properties associated with traditional opioids .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has not been extensively published; however, related compounds show promising brain exposure and favorable metabolic stability, making them suitable candidates for further development in therapeutic applications.

Safety Profile

The safety and toxicity assessments are critical for any new drug candidate. Preliminary studies suggest that modifications to the azabicyclo structure can lead to improved selectivity for kappa receptors while reducing potential off-target effects, which is essential for developing safer therapeutic agents .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route to 8-(5-fluoropyridine-3-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including:

  • Step 1 : Formation of the 8-azabicyclo[3.2.1]oct-2-ene core via intramolecular cyclization, requiring precise temperature control (e.g., 100°C in DMF) and base catalysts like anhydrous potassium carbonate .
  • Step 2 : Introduction of the 5-fluoropyridine-3-carbonyl group via nucleophilic acyl substitution or coupling reactions. Solvent choice (e.g., dichloromethane or acetonitrile) and catalysts (e.g., Pd for cross-coupling) are critical for regioselectivity .
  • Purification : Column chromatography or recrystallization (e.g., ethyl acetate/hexane) is essential to isolate the final compound with ≥95% purity .
    • Data Table :
ParameterOptimal ConditionYield Range
Cyclization Temp.100°C in DMF60–75%
Coupling CatalystPd(PPh₃)₄45–65%
Purification MethodSilica Gel Chromatography≥95% Purity

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve bond angles and dihedral angles (e.g., 86.59° between aromatic and bicyclic planes) to confirm stereochemistry .
  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., fluoropyridine carbonyl at δ 165–170 ppm in ¹³C) .
  • Computational Modeling : Compare DFT-optimized structures with experimental data to detect conformational discrepancies .

Advanced Research Questions

Q. How can conflicting reports on the biological activity of azabicyclo derivatives be systematically addressed?

  • Methodological Answer :

  • Comparative SAR Studies : Test 8-(5-fluoropyridine-3-carbonyl) against analogs (e.g., 3-fluoropyridine or sulfonyl variants) to isolate the fluoropyridine’s role in target binding .

  • Target Profiling : Use radioligand binding assays (e.g., for monoamine transporters) to quantify affinity (Ki) and selectivity ratios .

  • Data Contradiction Analysis : Replicate experiments under standardized conditions (pH 7.4, 37°C) to rule out environmental variability .

    • Example Table :
DerivativeTarget (IC₅₀, nM)Selectivity Ratio (Target/Off-Target)
5-Fluoropyridine-3-carbonyl120 ± 15 (SERT)8.2
3-Fluoropyridine-4-carbonyl95 ± 20 (NET)3.1

Q. What strategies enhance the metabolic stability of the fluoropyridine moiety without compromising target affinity?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute fluorine with trifluoromethyl or chloro groups to reduce CYP450-mediated oxidation .
  • Pro-drug Design : Mask the carbonyl group as an ester (e.g., pivaloyloxymethyl) to improve oral bioavailability .
  • In Silico Screening : Use molecular dynamics simulations to predict metabolic hotspots (e.g., fluoropyridine C-2 position) .

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during fluoropyridine coupling?

  • Methodological Answer :

  • Reagent Screening : Compare coupling agents (e.g., EDC vs. DCC) to minimize acylurea byproducts .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and reduce side reactions .
  • Kinetic Monitoring : Track reaction progress via LC-MS to identify ideal termination points (e.g., 85% conversion) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.